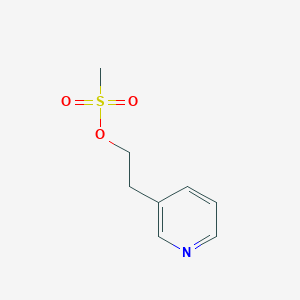
3-Pyridineethanol, 3-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineethanol, 3-methanesulfonate is an organic compound with the molecular formula C8H11NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineethanol, 3-methanesulfonate typically involves the reaction of 2-(pyridin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(Pyridin-3-yl)ethanol+Methanesulfonyl chloride→2-(Pyridin-3-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridineethanol, 3-methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions to replace the methanesulfonate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pyridine ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide.
Reduction Products: Reduction of the pyridine ring can yield piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridineethanol, 3-methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridineethanol, 3-methanesulfonate involves the interaction of the methanesulfonate group with nucleophiles. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The pyridine ring can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Pyridin-4-yl)ethyl methanesulfonate
- 2-(Pyridin-3-yl)ethyl tosylate
Uniqueness
3-Pyridineethanol, 3-methanesulfonate is unique due to the position of the pyridine ring and the nature of the methanesulfonate group. The position of the pyridine ring affects the compound’s reactivity and the types of reactions it can undergo. The methanesulfonate group is a strong leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)12-6-4-8-3-2-5-9-7-8/h2-3,5,7H,4,6H2,1H3 |
Clave InChI |
YCCSZPAKMFCLRP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1=CN=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



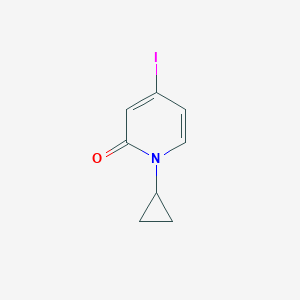
![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)
![2-((Trimethylsilyl)ethynyl)benzo[d]oxazole](/img/structure/B8751653.png)
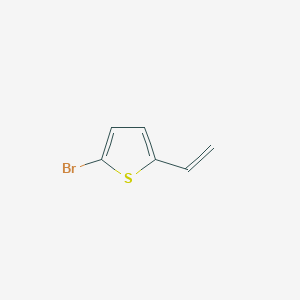

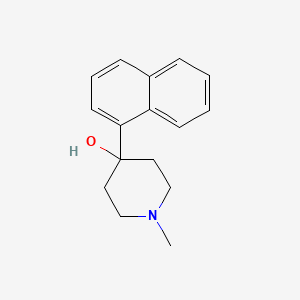
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)
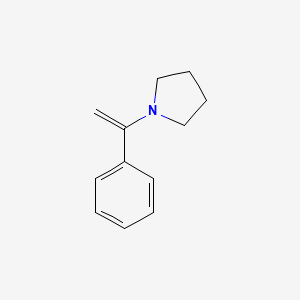

![1-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-bromoethanone](/img/structure/B8751685.png)


